molecular formula C18H20BrN5O3 B11617855 7-(4-bromobenzyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione

7-(4-bromobenzyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11617855
M. Wt: 434.3 g/mol
InChI Key: BTBIBVAKWAWQEX-UHFFFAOYSA-N
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Description

7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a bromophenyl group, a morpholine ring, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common method includes the reaction of 4-bromobenzyl chloride with 1,3-dimethyl-8-morpholin-4-yl-2,3,6,7-tetrahydro-1H-purine-2,6-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .

Properties

Molecular Formula

C18H20BrN5O3

Molecular Weight

434.3 g/mol

IUPAC Name

7-[(4-bromophenyl)methyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione

InChI

InChI=1S/C18H20BrN5O3/c1-21-15-14(16(25)22(2)18(21)26)24(11-12-3-5-13(19)6-4-12)17(20-15)23-7-9-27-10-8-23/h3-6H,7-11H2,1-2H3

InChI Key

BTBIBVAKWAWQEX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC4=CC=C(C=C4)Br

Origin of Product

United States

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